Mycophenolate mofetil

Beschreibung

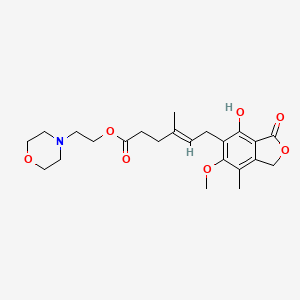

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGDFNSFWBGLEC-SYZQJQIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023340 | |

| Record name | Mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

637.6±55.0 | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

128794-94-5, 115007-34-6 | |

| Record name | Mycophenolate mofetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128794-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycophenolate mofetil [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128794945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mycophenolate mofetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mycophenolate mofetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 115007-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242ECW6R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93-94, 93-94 °C | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mycophenolate Mofetil: A Deep Dive into T-Cell Suppression Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate mofetil (MMF) is a cornerstone immunosuppressive agent, widely utilized in preventing allograft rejection and treating autoimmune diseases.[1][2] An inactive prodrug, MMF is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA).[3][4] This technical guide provides an in-depth exploration of the core mechanisms by which MPA exerts its potent suppressive effects on T-lymphocytes, a critical driver of the adaptive immune response. We will delve into the molecular pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing its activity.

Core Mechanism of Action: Selective Inhibition of IMPDH

The primary and most well-established mechanism of MPA's immunosuppressive action is the selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH).[1][3][5] This enzyme is a rate-limiting step in the de novo synthesis of guanine nucleotides.[3][6]

T- and B-lymphocytes are particularly vulnerable to the depletion of guanine nucleotides as they predominantly rely on the de novo pathway for purine synthesis during proliferation.[3][7] Other cell types can utilize a salvage pathway, making MPA's effect highly selective for lymphocytes.[6][8] Furthermore, MPA exhibits a fivefold greater potency for the type II isoform of IMPDH, which is preferentially expressed in activated lymphocytes, compared to the type I isoform found in most other cell types.[3] This selective action leads to a potent cytostatic effect on lymphocytes, forming the basis of MMF's immunosuppressive properties.[3]

Downstream Consequences of IMPDH Inhibition on T-Cells:

-

Inhibition of Proliferation: The depletion of the guanosine triphosphate (GTP) pool is a direct consequence of IMPDH inhibition.[4][9] This leads to an arrest of the cell cycle in the S-phase, thereby potently inhibiting the proliferation of activated T-cells.[7]

-

Induction of Apoptosis: Beyond its anti-proliferative effects, MPA can induce apoptosis, or programmed cell death, in activated T-lymphocytes.[3][9][10] This may serve to eliminate clones of antigen-specific T-cells, further contributing to its immunosuppressive efficacy.[3] Studies have shown that MPA treatment increases apoptosis in T-cells stimulated with staphylococcal enterotoxin B.[2][10]

-

Impaired Glycosylation and Adhesion: The reduction in intracellular GTP levels also interferes with the glycosylation of cellular proteins, including adhesion molecules on the surface of lymphocytes.[3][9] This alteration can reduce the expression and function of molecules like LFA-1 and VLA-4, which are crucial for the adhesion of lymphocytes to endothelial cells and their subsequent migration into tissues and sites of inflammation.[11][12]

-

Modulation of Cytokine Production: MPA has been shown to inhibit the production of several key cytokines by T-cells. Upon stimulation, MPA can decrease the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-17.[13][14] However, its effect on IL-2 production appears to be less pronounced.[13] The inhibition of cytokine production is often observed at later time points (e.g., 48 hours) after T-cell activation.[15]

-

Induction of Regulatory T-cells (Tregs): Some evidence suggests that MMF may promote the generation of Foxp3-expressing CD4+ and CD8+ regulatory T-cells.[1][5] This shift in the balance from effector T-cells to regulatory T-cells could represent an additional mechanism of its immunosuppressive action.[1][5]

Quantitative Data on Mycophenolate Mofetil's Effects

The following tables summarize key quantitative data regarding the impact of MPA on T-cell function.

| Parameter | Cell Type | MPA Concentration | Effect | Citation |

| T-Cell Proliferation | Murine CD4+ T-cells | 10⁻⁴ M | ~90% inhibition of BrdU incorporation | [5] |

| Murine CD8+ T-cells | 10⁻⁴ M | ~88% inhibition of BrdU incorporation | [5] | |

| Human T-cells | 2 mg/L | Maximum inhibitory effect (95 ± 5% inhibition) | [7] | |

| Apoptosis | Activated Human T-cells | Not specified | Marked increase in apoptosis | [2] |

| Cytokine Production | Human CD4+ T-cells | Not specified | Inhibition of IL-17, IFN-γ, and TNF-α | [13] |

| Human Mononuclear Cells | 10⁻⁶ M | Significant inhibition of multiple cytokines at 48h | [15] | |

| Regulatory T-cells | Murine CD4+ T-cells | 10⁻⁴ M | 5.54% increase in Foxp3+CD25+ cells | [1][5] |

| Murine CD8+ T-cells | 10⁻⁴ M | 0.99% increase in Foxp3+CD25+ cells | [1][5] |

Visualizing the Mechanism of Action

To better illustrate the complex pathways involved in MMF-mediated T-cell suppression, the following diagrams have been generated using the DOT language.

Caption: Conversion of MMF to MPA and inhibition of IMPDH in the de novo purine synthesis pathway.

Caption: Downstream effects of guanosine nucleotide depletion on T-cell function.

Caption: Workflow for a CFSE-based T-cell proliferation assay to evaluate MPA's effect.

Detailed Experimental Protocols

T-Cell Proliferation Assay using CFSE

Objective: To quantify the inhibitory effect of Mycophenolic Acid (MPA) on T-cell proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA)).

-

Mycophenolic Acid (MPA) stock solution.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs at a concentration of 1x10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding five volumes of ice-cold complete RPMI medium.

-

Cell Culture: Wash the cells twice with complete RPMI medium and resuspend at 1x10⁶ cells/mL. Plate 100 µL of cell suspension per well in a 96-well round-bottom plate.

-

Treatment and Stimulation: Add 50 µL of medium containing MPA at various concentrations (e.g., a serial dilution from 50 mg/L). Add 50 µL of medium containing T-cell stimuli (e.g., soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL). Include appropriate controls (unstimulated cells, stimulated cells without MPA).

-

Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells on a flow cytometer. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cell generations.

Analysis of T-Cell Cytokine Production by Intracellular Staining

Objective: To determine the effect of MPA on the production of specific cytokines by activated T-cells.

Materials:

-

PBMCs.

-

Complete RPMI-1640 medium.

-

T-cell activation stimuli (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads).

-

Brefeldin A or Monensin (protein transport inhibitors).

-

MPA stock solution.

-

Fixation and permeabilization buffers.

-

Fluorescently labeled antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17).

-

Flow cytometer.

Procedure:

-

Cell Culture and Stimulation: Plate PBMCs at 1x10⁶ cells/well in a 24-well plate. Add MPA at desired concentrations. Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours.

-

Inhibition of Protein Secretion: Add Brefeldin A (10 µg/mL) for the final 4 hours of stimulation to trap cytokines intracellularly.

-

Surface Staining: Harvest the cells and wash with PBS containing 2% FBS. Stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Add fluorescently labeled anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

-

Flow Cytometry Analysis: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer and analyze the percentage of cytokine-producing T-cells within the CD4+ gate.

Conclusion

Mycophenolate mofetil, through its active metabolite mycophenolic acid, exerts a profound and selective suppressive effect on T-lymphocytes. The core mechanism of IMPDH inhibition leads to a cascade of downstream effects, including the potent inhibition of T-cell proliferation, induction of apoptosis, and impairment of adhesion and cytokine production. These multifaceted actions underscore the clinical efficacy of MMF in preventing transplant rejection and managing autoimmune disorders. A thorough understanding of these mechanisms is paramount for the rational design of immunomodulatory therapies and the optimization of existing treatment regimens. Further research into the nuanced effects of MMF on different T-cell subsets, such as the promotion of regulatory T-cells, will continue to refine our understanding of this critical immunosuppressive agent.

References

- 1. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycophenolate mofetil: effects on cellular immune subsets, infectious complications, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycophenolate mofetil and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 6. JCI - Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene [jci.org]

- 7. mdpi.com [mdpi.com]

- 8. Mycophenolate mofetil: selective T cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive effect on T-cell regulatory apoptosis by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adhesion molecules, mycophenolate mofetil and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mycophenolate mofetil inhibits lymphocyte binding and the upregulation of adhesion molecules in acute rejection of rat kidney allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mycophenolic acid-mediated suppression of human CD4+ T cells: more than mere guanine nucleotide deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of mycophenolate mofetil (RS-61443) on cytokine production: inhibition of superantigen-induced cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Mycophenolate Mofetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate mofetil (MMF), the 2-morpholinoethyl ester prodrug of mycophenolic acid (MPA), is a cornerstone of modern immunosuppressive therapy. Its discovery and development represent a significant advancement in preventing allograft rejection in organ transplant recipients. This technical guide provides an in-depth overview of the historical discovery of MPA, the rationale for the development of MMF, detailed synthetic methodologies, its mechanism of action, and key pharmacokinetic and pharmacodynamic parameters.

Discovery of Mycophenolic Acid: A Historical Perspective

The journey of mycophenolate mofetil begins with the discovery of its active metabolite, mycophenolic acid (MPA). In 1893, Italian scientist Bartolomeo Gosio first isolated MPA from the fungus Penicillium brevicompactum (formerly P. glaucum).[1][2] Gosio noted its antibacterial properties, making it one of the earliest identified antibiotics.[1][2] Despite this early discovery, MPA remained largely a scientific curiosity for several decades. It was rediscovered multiple times in the mid-20th century, and its diverse biological activities, including antiviral, antifungal, and antitumor properties, were further elucidated.[1]

The pivotal shift in the story of MPA came with the discovery of its potent immunosuppressive effects. In the 1990s, scientists demonstrated that MPA could selectively inhibit the proliferation of lymphocytes, the key immune cells responsible for organ transplant rejection.[1] However, MPA itself exhibited unfavorable pharmacokinetic properties, including poor oral bioavailability and gastrointestinal side effects, which limited its clinical utility.[3] This challenge paved the way for the development of a prodrug that could overcome these limitations.

The Advent of Mycophenolate Mofetil: A Prodrug Strategy

To enhance the clinical potential of mycophenolic acid, researchers developed mycophenolate mofetil (MMF), the 2-morpholinoethyl ester of MPA.[3] This chemical modification was designed to improve oral bioavailability.[3][4] Following oral administration, MMF is rapidly and almost completely absorbed and then hydrolyzed by esterases in the gut wall, blood, and liver to release the active MPA.[5] This prodrug strategy proved highly successful, leading to a more consistent and predictable exposure to the active immunosuppressive agent and a reduction in gastrointestinal adverse events.[3] Mycophenolate mofetil, marketed as CellCept®, gained FDA approval in 1995 for the prophylaxis of organ rejection in patients receiving allogeneic renal, cardiac, or hepatic transplants.[1][3]

Synthesis of Mycophenolate Mofetil: Experimental Protocols

The synthesis of mycophenolate mofetil from mycophenolic acid can be achieved through several routes, with the most common being direct esterification or transesterification. The following protocols are representative methods derived from the patent literature.

Direct Esterification of Mycophenolic Acid

This method involves the direct reaction of mycophenolic acid with 2-(4-morpholinyl)ethanol in the presence of an acid catalyst.

Reaction Scheme:

Mycophenolic Acid + 2-(4-morpholinyl)ethanol --(Acid Catalyst, Heat)--> Mycophenolate Mofetil + H₂O

Experimental Protocol:

-

Materials:

-

Mycophenolic Acid (MPA)

-

2-(4-morpholinyl)ethanol

-

(+)-Camphorsulfonic acid (catalyst)

-

Water

-

Isobutyl acetate (for crystallization)

-

-

Procedure:

-

A mixture of mycophenolic acid (9.60 g, 30 mmol), 4-(2-hydroxyethyl)morpholine (14.7 ml, 4 molar equivalents), and (+)-camphorsulfonic acid (0.21 g, 0.9 mmol, 3 mol%) is stirred at 150-155°C for 8 hours.

-

After cooling to room temperature, water (200 ml) is added to the reaction mixture.

-

The mixture is seeded with a crystal of mycophenolate mofetil and stirred for 2 hours to induce crystallization.

-

The solid product is collected by filtration, washed with water (100 ml), and dried at room temperature.

-

The crude product can be further purified by recrystallization from a suitable solvent such as isobutyl acetate.

-

-

Expected Yield: Approximately 84%.

Transesterification from a Mycophenolate Alkyl Ester

This two-step process involves the initial conversion of mycophenolic acid to a lower alkyl ester, followed by a transesterification reaction with 2-(4-morpholinyl)ethanol.

Reaction Scheme:

-

Mycophenolic Acid + Alkyl Alcohol --(Acid Catalyst)--> Mycophenolate Alkyl Ester + H₂O

-

Mycophenolate Alkyl Ester + 2-(4-morpholinyl)ethanol --(Catalyst, Heat)--> Mycophenolate Mofetil + Alkyl Alcohol

Experimental Protocol:

-

Step 1: Preparation of Methyl Mycophenolate

-

Suspend mycophenolic acid (100 g) in methanol (1000 ml) containing concentrated sulfuric acid (2.5 g).

-

Warm the mixture at 30-35°C for eight hours.

-

Cool the reaction mixture to 10°C and filter the solid product.

-

Wash the collected solid with methanol (25 ml) to yield methyl mycophenolate.

-

-

Step 2: Transesterification to Mycophenolate Mofetil

-

A mixture of methyl mycophenolate (10.02 g, 30 mmol), 4-(2-hydroxyethyl)morpholine (22 ml, 6 molar equivalents), and tin(II) chloride dihydrate (1.0 g, 0.15 molar equivalents) is stirred under a nitrogen atmosphere.

-

The mixture is heated at 150°C for 6 hours, and then the temperature is increased to 160°C for an additional 3 hours.

-

The reaction progress can be monitored by HPLC to confirm the conversion of the methyl ester to mycophenolate mofetil.

-

Upon completion, the reaction mixture is worked up by dissolving in a suitable organic solvent (e.g., ethyl acetate), washing with water and brine, and then concentrating under reduced pressure to obtain the crude product.

-

Purification is typically achieved by crystallization from a suitable solvent system.

-

-

Expected Purity: HPLC analysis can be used to determine the purity of the final product.

Mechanism of Action: Inhibition of IMPDH

Mycophenolic acid exerts its immunosuppressive effects through the potent, selective, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH).[6] IMPDH is a key enzyme in the de novo pathway of guanine nucleotide synthesis.[6] This pathway is crucial for the proliferation of T and B lymphocytes, which are highly dependent on de novo purine synthesis.[6] Other cell types can utilize the salvage pathway for purine synthesis and are therefore less affected by the action of MPA.[6]

The inhibition of IMPDH by MPA leads to the depletion of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[6] This depletion has several downstream effects on lymphocytes:

-

Inhibition of DNA Synthesis: The lack of dGTP, a crucial building block for DNA, arrests the cell cycle in the S phase, thereby preventing lymphocyte proliferation.

-

Inhibition of Glycoprotein Synthesis: GTP is a necessary cofactor for the glycosylation of proteins, including adhesion molecules. By depleting GTP, MPA inhibits the glycosylation of these molecules, which in turn reduces the recruitment of lymphocytes to sites of inflammation and allograft rejection.

There are two isoforms of IMPDH in humans: type I, which is constitutively expressed in most cells, and type II, which is upregulated in proliferating lymphocytes. MPA inhibits both isoforms, but its effect is more pronounced in lymphocytes due to their reliance on the de novo pathway.

Quantitative Data

Immunosuppressive Activity of Mycophenolic Acid

The immunosuppressive potency of mycophenolic acid has been quantified in various in vitro and in vivo studies.

| Parameter | Value | Cell Type/Condition | Reference |

| IC₅₀ | 90 - 365 nmol/L | Various transformed cell lines | [7] |

| IC₅₀ | ~100-fold higher than FK506 and Rapamycin | Ca-dependent T-cell proliferation | [7] |

| EC₅₀ | 2.3 mg/L | IMPDH inhibition in CD4+ cells | [8] |

Pharmacokinetic Parameters of Mycophenolate Mofetil

The pharmacokinetic profile of mycophenolate mofetil has been extensively studied in various patient populations. The following table summarizes key parameters after oral administration.

| Parameter | Value | Patient Population | Reference |

| Oral Bioavailability (as MPA) | 80.7% to 94% | Solid organ transplant recipients | [5] |

| Time to Peak Plasma Concentration (Tmax) of MPA | 1-2 hours | Solid organ transplant recipients | [5] |

| Elimination Half-life (t₁/₂) of MPA | 9 to 17 hours | Solid organ transplant recipients | [5] |

| Apparent Oral MPA Clearance (CL/F) | 14.1 to 34.9 L/h (with cyclosporine) | Adult solid organ transplant recipients | [5] |

| Apparent Oral MPA Clearance (CL/F) | 11.9 to 25.4 L/h (with tacrolimus) | Adult solid organ transplant recipients | [5] |

| Area Under the Curve (AUC₀₋₁₂) of MPA (1000 mg MMF BID) | 47.7 ± 22.8 mg·h/L | Kidney transplant recipients | |

| Protein Binding of MPA | 97-99% (to albumin) | Patients with normal renal and liver function | [5] |

Visualizations

Signaling Pathway: Mechanism of Action of Mycophenolic Acid

Caption: Mechanism of action of Mycophenolic Acid (MPA).

Experimental Workflow: Synthesis of Mycophenolate Mofetil via Direct Esterification

Caption: Workflow for the synthesis of Mycophenolate Mofetil.

Logical Relationship: Drug Discovery and Development Pipeline

Caption: The general pipeline for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2009084008A1 - Process for preparing mycophenolate mofetil - Google Patents [patents.google.com]

- 3. WO2000034503A2 - Methods of producing esters of mycophenolate - Google Patents [patents.google.com]

- 4. Synthesis of mycophenolate Mofetil-[14C], RS-61443-14C - Lookchem [lookchem.com]

- 5. WO2005105771A1 - Process for preparation of mycophenolate mofetil and other esters of mycophenolic acid - Google Patents [patents.google.com]

- 6. US20080300404A1 - Process for the Preparation of Mycophenolate Mofetil - Google Patents [patents.google.com]

- 7. Physical and Chemical Stability of Mycophenolate Mofetil (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mycophenolate Mofetil's Impact on Dendritic Cell Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycophenolate mofetil (MMF), a cornerstone immunosuppressive agent, and its active metabolite, mycophenolic acid (MPA), exert profound inhibitory effects on the maturation and function of dendritic cells (DCs). This guide provides an in-depth analysis of the mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. The primary mechanism involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo purine synthesis pathway. This selective blockade of guanosine nucleotide production disproportionately affects lymphocytes and also significantly impairs the capacity of DCs to mature and initiate immune responses. Consequently, MMF treatment leads to DCs with a tolerogenic or immature phenotype, characterized by reduced expression of co-stimulatory molecules, altered cytokine profiles, and diminished allostimulatory capacity.

Core Mechanism of Action

Mycophenolate mofetil is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA)[1][2]. MPA is a potent, reversible, and uncompetitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH)[2][3][4]. This enzyme is essential for the de novo synthesis of guanosine nucleotides, which are vital for DNA and RNA synthesis[3][5]. T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them a primary target of MMF's immunosuppressive effects[1][2]. However, this mechanism also extends to dendritic cells, impacting their maturation and function[6][7]. By depleting the intracellular pool of guanosine nucleotides, MPA inhibits key cellular processes in DCs that are required for their full maturation and immunostimulatory potential.

Quantitative Impact on Dendritic Cell Phenotype and Function

The immunosuppressive effects of MMF on dendritic cells have been quantified across various studies, focusing on surface marker expression, cytokine production, and T-cell stimulation.

Surface Marker Expression

Treatment with MMF or MPA during dendritic cell differentiation and maturation leads to a significant downregulation of key surface molecules required for T-cell activation.

| Surface Marker | Cell Type | Treatment | Maturation Stimulus | Effect | Reference |

| CD40 | Human MDDC | 10 µM MMF | LPS | Reduced Expression | [1][8] |

| Murine BMDC | MMF (dose-dependent) | - | Reduced Expression | [6] | |

| Murine DC | MPA | - | Low Expression | [9] | |

| CD54 (ICAM-1) | Human MDDC | 10 µM MMF | LPS | Significantly Lower Expression | [1] |

| Murine BMDC | MMF (dose-dependent) | - | Reduced Expression | [6] | |

| CD80 | Human MDDC | 10 µM MMF | LPS | Significantly Lower Expression | [1] |

| Murine BMDC | MMF (dose-dependent) | - | Reduced Expression | [6] | |

| Murine DC | MPA | - | Low Expression | [9] | |

| CD83 | Human MDDC | 10 µM MMF | LPS | Lower Expression | [1][8] |

| CD86 | Human MDDC | 10 µM MMF | LPS | Significantly Lower Expression | [1] |

| Murine BMDC | MMF (dose-dependent) | - | Reduced Expression | [6] | |

| Murine DC | MPA | - | Low Expression | [9] | |

| MHC Class II (I-A) | Murine BMDC | MMF (dose-dependent) | - | Reduced Expression | [6] |

| MHC Class II (HLA-DR) | Human MDDC | 10 µM MMF | LPS | No Significant Effect | [1] |

| Human DC | 100 µM MPA | TNF-α | 3-fold MFI Reduction | [10] |

MDDC: Monocyte-Derived Dendritic Cells; BMDC: Bone Marrow-Derived Dendritic Cells; LPS: Lipopolysaccharide; MMF: Mycophenolate Mofetil; MPA: Mycophenolic Acid; MFI: Mean Fluorescence Intensity.

Cytokine Production

MMF treatment significantly alters the cytokine secretion profile of mature dendritic cells, generally promoting a less inflammatory and more tolerogenic state.

| Cytokine | Cell Type | Treatment | Maturation Stimulus | Effect | Reference |

| IL-12 | Human MDDC | 10 µM MMF | LPS | ~71% Reduction | [1] |

| Murine BMDC | MMF | - | Reduction | [6] | |

| Murine DC | MPA | - | Reduction | [9] | |

| TNF-α | Human MDDC | 10 µM MMF | LPS | ~80% Reduction | [1] |

| IL-10 | Human MDDC | 10 µM MMF | LPS | ~87% Reduction | [1] |

| IL-18 | Human MDDC | 10 µM MMF | LPS | Almost Complete Inhibition | [1] |

| IL-2 (in MLR) | Murine T-cells | MPA-treated DC | Allogeneic T-cells | Lower Levels | [9][11] |

| IFN-γ (in MLR) | Murine T-cells | MPA-treated DC | Allogeneic T-cells | Lower Levels | [9][11] |

| IL-4 (in MLR) | Murine T-cells | MPA-treated DC | Allogeneic T-cells | Higher Levels | [9][11] |

| IL-10 (in MLR) | Murine T-cells | MPA-treated DC | Allogeneic T-cells | Higher Levels | [9][11] |

MLR: Mixed Lymphocyte Reaction.

Allostimulatory Function

Consistent with the observed phenotypic and cytokine changes, MMF-treated dendritic cells exhibit a reduced capacity to stimulate allogeneic T-cell proliferation.

| Assay | Cell Type | Treatment | Effect | Reference |

| Mixed Lymphocyte Reaction (MLR) | Human MDDC | 10 µM MMF | Reduced stimulation of allogeneic T-cells | [1] |

| Murine BMDC | MMF | Decreased ability to stimulate allogeneic T-cells | [6] | |

| Murine DC | MPA | Weaker activity in stimulating allogeneic T-cell proliferation | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of MMF in Dendritic Cells

The primary mechanism of MMF's action on dendritic cells is the inhibition of the de novo purine synthesis pathway. This has downstream consequences on various cellular processes crucial for DC maturation.

Caption: MMF's mechanism of action on dendritic cell maturation.

Experimental Workflow for Assessing MMF's Impact on DC Maturation

The following diagram illustrates a typical experimental workflow to investigate the effects of MMF on the maturation of monocyte-derived dendritic cells.

Caption: Experimental workflow for studying MMF's effect on DC maturation.

Detailed Experimental Protocols

Generation of Human Monocyte-Derived Dendritic Cells (MDDCs)

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs using CD14 microbeads (positive selection) or a monocyte isolation kit (negative selection) according to the manufacturer's instructions.

-

Cell Culture: Purified monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation: To induce differentiation into immature DCs, cells are cultured in the presence of 50 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF) and 20 ng/mL recombinant human interleukin-4 (IL-4) for 5 to 7 days.

-

MMF Treatment: Mycophenolate mofetil (or MPA) is added to the culture medium at the desired concentration (e.g., 10 µM MMF) at the beginning of the culture or at a specified time point during differentiation. A vehicle control (e.g., DMSO) is run in parallel.

Dendritic Cell Maturation

-

Maturation Stimulus: On day 5 or 7, immature DCs are harvested and re-plated in fresh medium containing a maturation stimulus. A common stimulus is lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Incubation: The cells are incubated for an additional 24 to 48 hours to allow for maturation.

Analysis of DC Maturation and Function

-

Flow Cytometry:

-

Cells are harvested and washed with FACS buffer (PBS containing 1% BSA and 0.05% sodium azide).

-

Cells are stained with fluorochrome-conjugated antibodies specific for human surface markers such as CD14, CD83, CD80, CD86, HLA-DR, and CD40 for 30 minutes at 4°C in the dark.

-

Appropriate isotype controls are used to determine background fluorescence.

-

After washing, cells are acquired on a flow cytometer and the data is analyzed using appropriate software.

-

-

Cytokine Analysis:

-

Culture supernatants are collected after the maturation period and stored at -80°C until analysis.

-

The concentrations of cytokines such as IL-12, IL-10, and TNF-α are measured using enzyme-linked immunosorbent assay (ELISA) kits or a cytometric bead array (CBA) according to the manufacturer's protocols.

-

-

Mixed Lymphocyte Reaction (MLR):

-

Responder allogeneic T-cells are isolated from a different healthy donor.

-

Mature DCs (stimulators) are irradiated or treated with mitomycin C to prevent their proliferation.

-

Varying numbers of stimulator DCs are co-cultured with a fixed number of responder T-cells in 96-well round-bottom plates for 3 to 5 days.

-

T-cell proliferation is assessed by measuring the incorporation of [³H]-thymidine or by using a dye-dilution assay (e.g., CFSE).

-

Conclusion

Mycophenolate mofetil significantly impairs the maturation and function of dendritic cells by inhibiting the de novo purine synthesis pathway. This leads to a reduction in the expression of co-stimulatory molecules, a shift towards a more tolerogenic cytokine profile, and a decreased ability to stimulate T-cell proliferation. These effects on dendritic cells represent an important, additional mechanism of MMF's immunosuppressive action, contributing to its efficacy in preventing allograft rejection and treating autoimmune diseases. This guide provides a comprehensive overview for researchers and professionals in the field, offering quantitative data, detailed protocols, and visual representations to facilitate further investigation into the immunomodulatory properties of MMF.

References

- 1. Mycophenolate mofetil inhibits differentiation, maturation and allostimulatory function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycophenolic acid, the active form of mycophenolate mofetil, interferes with IRF7 nuclear translocation and type I IFN production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Review of the antiproliferative properties of mycophenolate mofetil in non-immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mycophenolate mofetil impairs the maturation and function of murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mycophenolate mofetil inhibits differentiation, maturation and allostimulatory function of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globethesis.com [globethesis.com]

- 10. academic.oup.com [academic.oup.com]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

An In-depth Technical Guide to the Anti-proliferative Properties of Mycophenolate Mofetil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate mofetil (MMF) is a potent immunosuppressive agent widely utilized in clinical practice to prevent allograft rejection and treat autoimmune diseases. Its therapeutic efficacy is largely attributed to the anti-proliferative effects of its active metabolite, mycophenolic acid (MPA). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning MPA's anti-proliferative activity, details key experimental methodologies for its investigation, and presents quantitative data from various in vitro and in vivo studies. The primary mechanism of action involves the selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanosine nucleotides. This targeted inhibition preferentially affects T and B lymphocytes, which are highly dependent on this pathway for their proliferation. Furthermore, MPA has been shown to induce cell cycle arrest and apoptosis in various cell types. This document serves as a detailed resource for researchers and professionals in the field of drug development seeking to understand and further investigate the anti-proliferative properties of Mycophenolate mofetil.

Core Mechanism of Action: Inhibition of IMPDH

Mycophenolate mofetil is a prodrug that is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA)[1][2]. The principal mechanism by which MPA exerts its anti-proliferative effects is through the potent and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH)[2][3][4][5]. IMPDH is a crucial enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo pathway of guanosine nucleotide synthesis[2][6].

T and B lymphocytes are particularly susceptible to the effects of MPA because they rely heavily on the de novo pathway for the synthesis of purines required for their proliferation, whereas other cell types can utilize salvage pathways[7][8][9][10][11]. There are two isoforms of IMPDH: type I, which is constitutively expressed in most cell types, and type II, which is upregulated in activated lymphocytes[5][7][8]. MPA is a more potent inhibitor of the type II isoform, contributing to its relatively selective cytostatic effect on lymphocytes[5][8][10].

The depletion of the guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools due to IMPDH inhibition leads to the suppression of DNA and RNA synthesis, ultimately resulting in the inhibition of lymphocyte proliferation and a dampening of both cellular and humoral immune responses[3][6][7][9].

Figure 1: Core mechanism of Mycophenolate Mofetil's anti-proliferative action.

Induction of Cell Cycle Arrest and Apoptosis

Beyond the primary mechanism of IMPDH inhibition, MPA has been demonstrated to induce cell cycle arrest and apoptosis in various cell types, further contributing to its anti-proliferative effects.

Cell Cycle Arrest

Studies have shown that MMF can induce a G1-S phase cell cycle arrest[1][12]. In a study on multiple myeloma cells, treatment with 1 µmol/L MMF for 16 hours resulted in a significant increase in the percentage of cells in the G1 phase (72% ± 0.3) compared to the control group (49% ± 0.1), with a corresponding decrease in the S phase (18% ± 0.6 vs. 36% ± 0.3) and G2-M phase (10% ± 0.6 vs. 15% ± 0.4)[1]. This cell cycle arrest is associated with the upregulation of cell cycle inhibitors such as p21Cip1 and p27Kip1[13]. In human lip fibroblast cells, MMF treatment suppressed the expression of cyclin-D1 and cyclin-dependent kinase-6[14].

Apoptosis

MMF has been shown to induce apoptosis in a variety of cell types, including activated T-lymphocytes, multiple myeloma cells, and monocytes[1][8][12][15][16][17]. The apoptotic mechanism is caspase-dependent and is associated with the alteration of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases[1][12]. This process can be inhibited by a pan-caspase inhibitor, Z-VAD-fmk[1][12]. Furthermore, MMF-treated myeloma cells exhibited an up-regulation of the pro-apoptotic protein Bak[1][12]. The induction of apoptosis by MMF is directly linked to IMPDH inhibition, as it can be abrogated by the addition of exogenous guanosine, which replenishes the guanosine nucleotide pool through a salvage pathway[1][12].

Figure 2: MMF-induced cell cycle arrest and apoptosis signaling pathways.

Quantitative Data on Anti-proliferative Effects

The anti-proliferative effects of MMF and MPA have been quantified in numerous studies across various cell types. The following tables summarize key findings.

Table 1: IC50 Values of MMF/MPA in Different Cell Lines

| Cell Type | Assay | IC50 Value | Incubation Time | Reference |

| Human Tenon Fibroblasts | Cell Count | 0.85 ± 0.05 µM | 6 days | [18] |

| Human Macrophages | CellTiter-Blue | 1.15 µg/ml | 6 days | [19] |

Table 2: Effects of MMF/MPA on Cell Proliferation and Viability

| Cell Type | Treatment | Effect | Assay | Reference |

| Multiple Myeloma Cells (Primary) | 1 µmol/L MMF | 15-40% more apoptotic cells vs. control | Flow Cytometry | [1] |

| Multiple Myeloma Cells (Primary) | 5 µmol/L MMF | Up to 70% growth inhibition vs. control | Not specified | [1] |

| Murine CD4+ T cells | MPA 10-4 M | ~80% reduction in proliferation | BrdU incorporation | [20] |

| Murine CD8+ T cells | MPA 10-4 M | ~85% reduction in proliferation | BrdU incorporation | [20] |

| Murine B cells (CD19+) | MPA 10-4 M | ~90% reduction in proliferation | BrdU incorporation | [20] |

| Human Lip Fibroblast (KD) cells | MMF | Dose-dependent reduction in viability | Not specified | [14] |

| Human Tumor Cell Lines (CT26, B16, TMK1) | MMF | Dose-dependent reduction in cell numbers (starting at 0.1-1 µM) | Not specified | [21] |

Table 3: Effects of MMF on Cell Cycle Distribution in ARP1 Myeloma Cells (1 µmol/L MMF for 16 hours)

| Cell Cycle Phase | Control (%) | MMF-treated (%) | Reference |

| G1 | 49 ± 0.1 | 72 ± 0.3 | [1] |

| S | 36 ± 0.3 | 18 ± 0.6 | [1] |

| G2-M | 15 ± 0.4 | 10 ± 0.6 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of MMF's anti-proliferative properties. Below are protocols for key experiments cited in the literature.

Cell Viability and Proliferation Assays

Figure 3: Experimental workflow for cell viability and proliferation assays.

a) MTT/XTT Assay (Tetrazolium Salt Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of MMF or MPA and incubate for the desired duration (e.g., 4 days)[1].

-

Add MTT or XTT reagent to each well and incubate for a few hours.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Calculate cell viability as a percentage of the untreated control.

-

b) BrdU/3H-Thymidine Incorporation Assay

-

Principle: Measures the rate of DNA synthesis in proliferating cells.

-

Procedure:

-

Culture cells with mitogens (e.g., Concanavalin A or lipopolysaccharide) and various concentrations of MPA for a set period (e.g., 48-72 hours)[20][22].

-

During the final hours of incubation (e.g., 6-12 hours), add BrdU or 3H-thymidine to the culture medium[20][22].

-

For BrdU, fix the cells, permeabilize them, and detect incorporated BrdU using a specific antibody and a colorimetric or fluorescent readout.

-

For 3H-thymidine, harvest the cells and measure the incorporated radioactivity using a scintillation counter[22].

-

Cell Cycle Analysis

Figure 4: Experimental workflow for cell cycle analysis.

-

Principle: Quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Procedure:

-

Synchronize cells if necessary.

-

Treat cells with MMF (e.g., 1 µmol/L) for various time points (e.g., 8, 16, 24 hours)[1].

-

Harvest and fix the cells in cold 70% ethanol[1].

-

Treat the cells with RNase to remove RNA[1].

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide[1].

-

Analyze the stained cells using a flow cytometer.

-

Use modeling software (e.g., Modfit LT) to determine the percentage of cells in G1, S, and G2-M phases[1].

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Procedure:

-

Incubate cells with various concentrations of MMF for a specified time (e.g., 3 days)[1].

-

Harvest the cells and wash them with binding buffer.

-

Resuspend the cells in binding buffer containing fluorescently labeled Annexin V and propidium iodide (PI)[1].

-

Incubate in the dark at room temperature for 15 minutes[20].

-

Analyze the cells by flow cytometry within one hour[20].

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

-

Conclusion

Mycophenolate mofetil's anti-proliferative properties are central to its clinical utility as an immunosuppressant. The primary mechanism, the inhibition of IMPDH, provides a selective target in rapidly dividing lymphocytes. Furthermore, the induction of cell cycle arrest and apoptosis enhances its therapeutic effect. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted actions of this important compound. A thorough understanding of these mechanisms and methodologies is essential for the development of novel therapeutic strategies and the optimization of existing treatment regimens.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 4. Mycophenolate mofetil (Cellcept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycophenolate mofetil and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Mycophenolic Acid Differentially Impacts B Cell Function Depending on the Stage of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IMP dehydrogenase inhibitor mycophenolate mofetil induces caspase-dependent apoptosis and cell cycle inhibition in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mycophenolate mofetil inhibits hypertrophy and apoptosis of podocyte in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mycophenolate mofetil reduces cell viability associated with the miR-205-PAX9 pathway in human lip fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Positive effect on T-cell regulatory apoptosis by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mycophenolate mofetil may induce apoptosis in duodenal villi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antiproliferative effect of mycophenolate mofetil on cultured human Tenon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mycophenolate mofetil directly modulates myeloid viability and pro-fibrotic activation of human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. selleckchem.com [selleckchem.com]

The Role of Mycophenolate Mofetil in Regulating Cytokine Production: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycophenolate mofetil (MMF), the prodrug of mycophenolic acid (MPA), is a potent immunosuppressive agent widely utilized in transplantation medicine and for the treatment of autoimmune diseases. Its primary mechanism of action involves the selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides. This inhibition preferentially targets T and B lymphocytes, which are highly dependent on this pathway for their proliferation. Beyond its anti-proliferative effects, MMF significantly modulates the production of a wide array of cytokines, contributing to its complex immunomodulatory profile. This technical guide provides a comprehensive overview of the molecular mechanisms by which MMF regulates cytokine production, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: IMPDH Inhibition

Mycophenolate mofetil is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA's principal target is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP). Lymphocytes, particularly activated T and B cells, are more reliant on this de novo pathway for purine synthesis than other cell types, which can utilize salvage pathways. Consequently, MPA's inhibition of IMPDH leads to a depletion of the intracellular GTP pool in these immune cells, arresting their proliferation and function.[1][2][3]

There are two isoforms of IMPDH: type I, which is constitutively expressed in most cell types, and type II, which is upregulated in activated lymphocytes. MPA is a more potent inhibitor of the type II isoform, further contributing to its selective effect on the immune system.[3]

Regulation of Cytokine Production

The immunomodulatory effects of MMF extend beyond its anti-proliferative action to the direct and indirect regulation of cytokine gene expression and secretion. This regulation is a downstream consequence of GTP depletion and also involves other molecular interactions.

Impact on T-cell Cytokine Production

MMF has been shown to significantly alter the cytokine profile of T helper (Th) cells. By inhibiting the proliferation and function of Th1 and Th17 cells, MMF curtails the production of pro-inflammatory cytokines.

-

Interferon-gamma (IFN-γ): MMF treatment has been demonstrated to reduce the number of IFN-γ-producing CD4+ and CD8+ T cells.[4] This effect is consistent with the drug's role in suppressing Th1-mediated immune responses.

-

Tumor Necrosis Factor-alpha (TNF-α): The production of TNF-α, a key pro-inflammatory cytokine, is also attenuated by MMF. This has been observed in various experimental models, including in dendritic cells and during T-cell activation.[1][5]

-

Interleukin-2 (IL-2): While MMF inhibits T-cell proliferation, it does not appear to suppress the production of IL-2, a critical cytokine for T-cell growth and differentiation.[5][6] However, it does block the proliferative response to IL-2.[6]

-

Interleukin-17 (IL-17): MMF has been shown to inhibit the production of IL-17 by T cells, suggesting a role in modulating Th17-driven inflammation.[5][7]

Effects on Monocyte and Dendritic Cell Cytokine Secretion

MMF also influences the function of antigen-presenting cells (APCs) like monocytes and dendritic cells (DCs), further dampening the inflammatory cascade.

-

Inhibition of Pro-inflammatory Cytokines: In human monocyte-derived dendritic cells (MDDCs), MMF significantly inhibits the production of TNF-α, IL-12, and IL-18 upon stimulation.[1]

-

Modulation of IL-10: While generally suppressing pro-inflammatory cytokines, the effect of MMF on the anti-inflammatory cytokine IL-10 can be context-dependent. Some studies report a reduction in IL-10 production by DCs[1], while others suggest that MMF may drive a shift towards a Th2 phenotype with increased IL-10 secretion by T cells stimulated with MPA-treated DCs.[8]

Signaling Pathways

The regulation of cytokine production by MMF is intrinsically linked to its primary mechanism of IMPDH inhibition and the subsequent depletion of guanine nucleotides. This has downstream effects on critical signaling pathways that control the transcription of cytokine genes.

IMPDH Inhibition Pathway

The central signaling event is the inhibition of IMPDH by MPA. This leads to a reduction in GTP levels, which is essential for numerous cellular processes, including DNA and RNA synthesis and signal transduction.

Downstream Effects on Transcription Factors

The depletion of GTP can influence the activity of key transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are master regulators of pro-inflammatory cytokine gene expression. While the precise mechanisms are still under investigation, evidence suggests that MPA can inhibit the activation of NF-κB.[2][9][10] This may occur through the inhibition of IκB phosphorylation, which would prevent the nuclear translocation of NF-κB.[2] The impact on AP-1 is less clear, with some studies suggesting a potential for IMPDH inhibition to activate certain components of this pathway under specific conditions.[9]

Quantitative Data on Cytokine Regulation

The following tables summarize quantitative data from various in vitro and in vivo studies on the effect of MPA on cytokine production.

Table 1: Effect of Mycophenolic Acid on Cytokine Production by Human Monocyte-Derived Dendritic Cells (MDDCs) [1]

| Cytokine | Control (pg/mL) | MMF-treated (10 µM) (pg/mL) | % Inhibition |

| TNF-α | 8885.3 ± 4759.0 | 1808.7 ± 1815.4 | ~80% |

| IL-10 | 1216.8 ± 598.6 | 152.9 ± 177.5 | ~87% |

| IL-12 | 63.5 ± 54.3 | 18.3 ± 26.2 | ~71% |

| IL-18 | 129.3 | Not specified | Almost complete |

Table 2: Effect of Mycophenolic Acid on Cytokine Production by T-cell/B-cell Co-cultures [11]

| Cytokine | % Inhibition (at 3 µM MPA) |

| IFN-γ | Significant reduction |

| IL-10 | Significant reduction |

| IL-5 | Significant reduction |

| IL-13 | Significant reduction |

| IL-2 | Unaffected |

| IL-4 | Unaffected |

Table 3: Effect of Mycophenolic Acid on IFN-γ Production by T cells [4]

| Cell Type | MPA Concentration | Mean Depletion of IFN-γ+ cells | % of Control |

| CD4+ T cells | 10⁻⁴ M | 8435 ± 4708 | 31.28% |

| CD8+ T cells | 10⁻⁴ M | 10406 ± 5023 | 43.22% |

| CD4+ T cells | 10⁻⁵ M | 7553 ± 5262 | 28.01% |

| CD8+ T cells | 10⁻⁵ M | 7416 ± 5700 | 30.80% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of MMF on cytokine production.

Measurement of Cytokine Secretion by ELISA

Objective: To quantify the concentration of secreted cytokines in cell culture supernatants following treatment with MPA.

Methodology:

-

Cell Culture and Treatment:

-

Plate peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations (e.g., T cells, DCs) at a density of 1 x 10⁶ cells/mL in a 24-well plate.

-

Pre-incubate the cells with various concentrations of MPA (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells with an appropriate agent, such as lipopolysaccharide (LPS) for monocytes/DCs (e.g., 100 ng/mL) or phytohemagglutinin (PHA) for T cells (e.g., 5 µg/mL), for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Supernatant Collection:

-

Centrifuge the cell culture plates at 400 x g for 10 minutes to pellet the cells.

-

Carefully collect the supernatants and store them at -80°C until analysis.

-

-

ELISA Procedure:

-

Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human TNF-α, IL-6, etc.).

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add standards and culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.[7][12]

-

Intracellular Cytokine Staining by Flow Cytometry

Objective: To identify and quantify the frequency of cytokine-producing cells within a heterogeneous cell population after MPA treatment.

Methodology:

-

Cell Culture and Stimulation:

-

Culture PBMCs or other immune cells as described in the ELISA protocol, including pre-incubation with MPA and stimulation.

-

In the final 4-6 hours of culture, add a protein transport inhibitor, such as Brefeldin A (e.g., 10 µg/mL) or Monensin, to trap cytokines intracellularly.

-

-

Surface Staining:

-

Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).

-

Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature.

-

Wash the cells and then resuspend them in a permeabilization buffer (e.g., FACS buffer containing 0.1% saponin).

-

-

Intracellular Staining:

-

Add fluorescently-conjugated antibodies against the intracellular cytokine of interest (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer and then once with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of cytokine-positive cells within specific cell populations (e.g., CD4+ T cells).[4]

-

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

Objective: To measure the relative expression levels of cytokine mRNA in cells treated with MPA.

Methodology:

-

Cell Culture and Treatment:

-

Culture and treat cells with MPA and stimulants as described in the previous protocols for a shorter duration (e.g., 4-6 hours) to capture peak mRNA expression.

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix and primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion

Mycophenolate mofetil exerts a profound regulatory effect on cytokine production, which is a key component of its immunosuppressive and immunomodulatory activity. The primary mechanism, IMPDH inhibition, leads to a cascade of downstream events that culminate in the suppression of pro-inflammatory cytokine expression and secretion by various immune cells, most notably T lymphocytes and dendritic cells. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in this field. The continued elucidation of the precise molecular pathways affected by MMF will be crucial for optimizing its therapeutic use and for the development of novel immunomodulatory agents.

References

- 1. Mycophenolate mofetil inhibits differentiation, maturation and allostimulatory function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycophenolic acid inhibits the phosphorylation of nuclear factor‑κB and Akt in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 5. Mycophenolic acid-mediated suppression of human CD4+ T cells: more than mere guanine nucleotide deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mycophenolic acid inhibits IL-2-dependent T cell proliferation, but not IL-2-dependent survival and sensitization to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. embopress.org [embopress.org]

- 10. SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mycophenolic Acid Differentially Impacts B Cell Function Depending on the Stage of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Proliferation and Production of Cytokine and IgG by Human PBMCs Stimulated with Polysaccharide Extract from Plants Endemic to Gabon - PMC [pmc.ncbi.nlm.nih.gov]

Beyond IMPDH: An In-depth Technical Guide to the Molecular Targets of Mycophenolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolic acid (MPA), the active metabolite of the immunosuppressive drug mycophenolate mofetil, is a cornerstone in preventing organ transplant rejection and treating autoimmune diseases. Its primary and most well-characterized mechanism of action is the potent, reversible, and non-competitive inhibition of inosine monophosphate dehydrogenase (IMPDH). This blockade of the de novo purine synthesis pathway selectively depletes guanosine nucleotides in proliferating T and B lymphocytes, leading to cell cycle arrest and apoptosis.[1][2][3] However, a growing body of evidence suggests that the therapeutic and toxicological profile of MPA extends beyond its effects on IMPDH. This in-depth technical guide explores the molecular targets of MPA and its metabolites that are independent of IMPDH inhibition, providing a comprehensive resource for researchers and drug development professionals.

Non-IMPDH Molecular Targets of Mycophenolic Acid and its Metabolites

Recent proteomic and targeted investigations have unveiled a spectrum of alternative molecular targets for MPA and its reactive acyl glucuronide metabolite (AcMPAG). These interactions, summarized in the table below, offer new insights into the pleiotropic effects of this widely used immunosuppressant.

| Target Protein | Interacting Moiety | Observed Effect | Cell/System Type |

| Peroxiredoxin-1 (Prdx-1) | MPA | Upregulation of mRNA and protein levels[4] | Human Embryonic Kidney (HEK-293) cells[4] |

| Myosin Light Chain 2 (MLC2) | MPA | Upregulation of mRNA and protein levels; Increased phosphorylation[4] | HEK-293 cells, Caco-2 cells[4] |

| ATPase/ATP synthase (α and β subunits) | AcMPAG | Covalent adduct formation[5] | Rat Liver[5] |

| Protein Disulfide Isomerase A3 (PDIA3) | AcMPAG | Covalent adduct formation[5] | Rat Liver[5] |

| Selenium Binding Protein | AcMPAG | Covalent adduct formation[5] | Rat Liver and Colon[5] |

Quantitative Data on Non-IMPDH Target Interactions